3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a five-membered ring structure with two nitrogen atoms, a chlorine atom, and a phenyl group, is of significant interest due to its potential biological activities and synthetic utility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with 3-chloroacrylic acid under acidic conditions, leading to the formation of the pyrazole ring . Another approach involves the use of 3-chlorobenzoyl chloride and hydrazine hydrate, followed by cyclization and subsequent carboxylation .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the cyclization process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
- Oxidation products include pyrazole oxides.
- Reduction products include alcohols or aldehydes.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals[][4].
Mechanism of Action
The mechanism of action of 3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
- 3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid
Comparison: 3-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine or methyl analogs, the chlorine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
CAS No. |
1216909-62-4 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
5-chloro-2-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-6-8(10(14)15)13(12-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChI Key |
LKZUOESFSVMNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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